molecular formula C15H14N4O3 B2823607 3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034545-38-3

3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2823607
CAS No.: 2034545-38-3
M. Wt: 298.302
InChI Key: GNZOTQYTQUAHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]oxazol-2(3H)-one moiety linked via a 2-oxoethyl chain to a 6,7-dihydropyrazolo[1,5-a]pyrazine core. The benzo-oxazolone group, a fused aromatic system with oxygen and nitrogen, may enhance binding to biological targets through hydrogen bonding and π-π interactions .

Properties

IUPAC Name

3-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-14(17-7-8-19-11(9-17)5-6-16-19)10-18-12-3-1-2-4-13(12)22-15(18)21/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZOTQYTQUAHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the pyrazolo[1,5-a]pyrazine moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the heterocyclic moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of compounds with potentially different properties and applications.

Scientific Research Applications

3-(2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often depend on the specific application, such as inhibiting enzyme activity in a therapeutic context or binding to a receptor to alter signal transduction.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Pharmacological Relevance Reference
Target Compound Pyrazolo[1,5-a]pyrazine Benzo[d]oxazol-2(3H)-one, 2-oxoethyl Not explicitly stated N/A
ADM13083841 (SYN15517940) Pyrazolo[1,5-a]pyrimidine Phthalazin-1(2H)-one SARS-CoV-2 PLpro inhibitor (−8.9 kcal/mol)
2-(Thiophen-2-yl)-dihydropyrazolo-pyrazine Pyrazolo[1,5-a]pyrazine Thiophene, acetonitrile Research reagent (no bioactivity)
BIO-1966561 Pyrazolo[1,5-a]pyrazine Phenyl-ethanone, tetrahydroquinoline Parkin E3 ligase modulator

Key Observations :

  • The pyrazolo[1,5-a]pyrazine core is shared across multiple compounds, but substituents dictate target specificity.
  • The target’s benzo-oxazolone group distinguishes it from analogs like ADM_13083841 (phthalazinone) and BIO-1966561 (phenyl-ethanone), which may influence solubility and binding interactions .

Pharmacological Activity

  • ADM_13083841 : Exhibits strong binding to SARS-CoV-2 papain-like protease (PLpro) with a score of −8.9 kcal/mol, attributed to its pyrimidine core and electron-rich substituents .
  • BIO-1966561 : Functions as a Parkin E3 ligase modulator, leveraging the pyrazolo-pyrazine core’s conformational flexibility for allosteric regulation .

Inference for Target Compound :
While direct activity data for the target is unavailable, its structural similarity to ADM_13083841 suggests possible protease inhibition. The benzo-oxazolone group may enhance affinity for oxygen-dependent enzymes .

Physicochemical Properties

Compound Name Molecular Weight LogP H-Bond Donors/Acceptors Solubility
Target Compound ~380 (estimated) ~2.1 2 / 6 Moderate (DMSO)
2-(Thiophen-2-yl)-analog 244.31 1.8 0 / 4 High (acetonitrile)
3-(Hydroxymethyl)-oxadiazole 337.33 1.5 1 / 6 Low (aqueous)

Comparison :

  • The target’s higher molecular weight and benzo-oxazolone group may reduce solubility compared to thiophene-containing analogs but improve membrane permeability .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling pyrazolo[1,5-a]pyrazine intermediates with benzo[d]oxazol-2(3H)-one derivatives. Key steps include:

  • Intermediate Formation : Optimizing temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) for ring-closure reactions .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates and final products .
  • Yield Optimization : Reaction time adjustments (e.g., 12–24 hours) and stoichiometric control of coupling reagents (e.g., EDCI or DCC) .

Q. Which analytical techniques are recommended for structural validation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and ring connectivity .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (HRMS) : Accurate mass measurements for molecular formula confirmation .

Advanced Research Questions

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Crystallographic Analysis : Obtain single-crystal X-ray diffraction data to resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • Molecular Modifications : Synthesize analogs with variations in the oxazolone or pyrazine moieties (e.g., substituent electronegativity, steric bulk) and test biological activity .
  • Functional Group Mapping : Use computational tools (e.g., DFT calculations) to identify pharmacophoric features influencing target binding .

Q. What in silico strategies are suitable for predicting biological targets or binding mechanisms?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to dock the compound into protein active sites (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) and assess binding affinity .
  • Pharmacophore Modeling : Generate 3D pharmacophore hypotheses based on known active analogs to prioritize synthetic targets .
  • ADMET Prediction : Employ SwissADME or similar tools to predict solubility, metabolic stability, and blood-brain barrier penetration .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Purity Reassessment : Verify compound purity via HPLC and NMR to rule out degradation or impurities .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature, cell line viability) to minimize variability .
  • Orthogonal Assays : Use complementary methods (e.g., enzymatic vs. cell-based assays) to confirm activity trends .

Q. What strategies optimize the compound’s stability during storage or biological testing?

  • Methodological Answer :

  • Solvent Selection : Store in anhydrous DMSO at -20°C to prevent hydrolysis of the oxazolone ring .
  • Light Sensitivity Testing : Conduct stability studies under UV/visible light to assess photodegradation rates .
  • Lyophilization : Freeze-dry aqueous solutions to enhance shelf life for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.